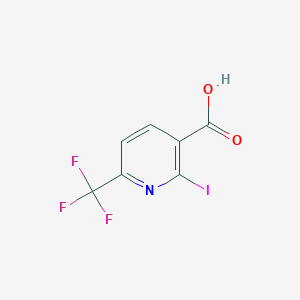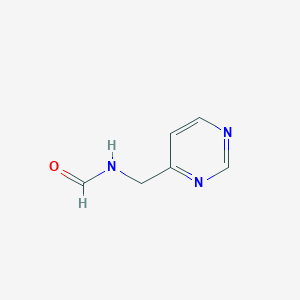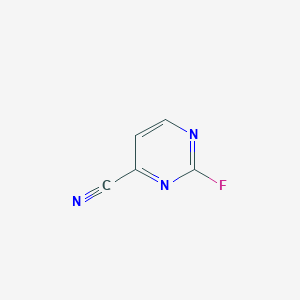
2-Fluoropyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoropyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoropyrimidine-4-carbonitrile typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures. This reaction results in the substitution of the chlorine atom with a fluorine atom, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as pyrimidine N-oxides.
Reduction Products: Reduced derivatives such as dihydropyrimidines.
Scientific Research Applications
2-Fluoropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Fluoropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity and small size allow it to form strong interactions with enzymes and receptors. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The compound’s ability to participate in hydrogen bonding and van der Waals interactions further enhances its binding affinity to target molecules.
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a fluorine atom at the 5-position of the pyrimidine ring.
2-Fluoropyridine: A fluorinated pyridine derivative with similar chemical properties.
4-Fluoropyrimidine: Another fluorinated pyrimidine with the fluorine atom at the 4-position.
Uniqueness: 2-Fluoropyrimidine-4-carbonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H2FN3 |
|---|---|
Molecular Weight |
123.09 g/mol |
IUPAC Name |
2-fluoropyrimidine-4-carbonitrile |
InChI |
InChI=1S/C5H2FN3/c6-5-8-2-1-4(3-7)9-5/h1-2H |
InChI Key |
WMHQXDSNMCPWNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



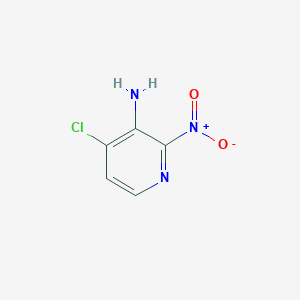
![(1S)-7-Chloro-1-(5-chloro-4-methoxy-2-nitrophenyl)-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B13114090.png)


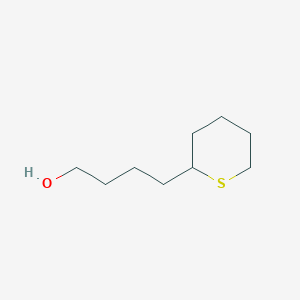
![Imidazo[1,2-D][1,2,4]triazine](/img/structure/B13114101.png)

